molecular formula C9H14ClNO2 B2973518 Anhydroecgonine hydrochloride CAS No. 74242-55-0

Anhydroecgonine hydrochloride

Cat. No.: B2973518
CAS No.: 74242-55-0
M. Wt: 203.67
InChI Key: SLTJQTJRCKGLGT-CIRBGYJCSA-N
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Description

Anhydroecgonine hydrochloride is a chemical compound derived from ecgonine, a naturally occurring tropane alkaloid found in the leaves of the coca plant. It is structurally similar to cocaine and is often used in scientific research and various industrial applications.

Scientific Research Applications

Anhydroecgonine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a precursor in the synthesis of other tropane alkaloids and related compounds.

  • Biology: It is used in studies related to neurotransmitter systems and their modulation.

  • Industry: It is used in the production of certain pharmaceuticals and as a reference standard in analytical chemistry.

Safety and Hazards

The safety data sheet for a similar compound, hydrochloric acid, indicates that it can cause burns by all exposure routes . In case of accidental release, it’s recommended to ensure adequate ventilation, use personal protective equipment, and keep people away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydroecgonine hydrochloride can be synthesized through the chemical modification of ecgonine. The process typically involves the removal of a hydroxyl group from ecgonine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Anhydroecgonine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of anhydroecgonine, such as esters and ethers, which have applications in pharmaceuticals and other industries.

Mechanism of Action

The mechanism by which anhydroecgonine hydrochloride exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

Molecular Targets and Pathways Involved:

  • Dopamine Transporter (DAT): Inhibition of DAT leads to increased dopamine levels.

  • Norepinephrine Transporter (NET): Inhibition of NET results in elevated norepinephrine levels.

  • Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.

Comparison with Similar Compounds

  • Cocaine: A well-known stimulant with potent effects on the central nervous system.

  • Ecgonine: A precursor to cocaine and anhydroecgonine.

  • Benzoylecgonine: A major metabolite of cocaine, often used in drug testing.

Anhydroecgonine hydrochloride's unique chemical structure and properties make it valuable in various scientific and industrial applications, setting it apart from its similar compounds.

Properties

IUPAC Name

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTJQTJRCKGLGT-CIRBGYJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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